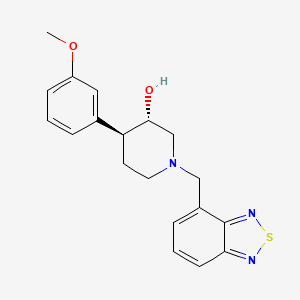![molecular formula C23H22N4O B3803866 N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3803866.png)
N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide
Overview
Description
N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes or receptors in the body, which leads to the inhibition of cancer cell growth or the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. In neurobiology research, N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide has been shown to modulate the release of certain neurotransmitters, which can affect the behavior and mood of an individual.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide in lab experiments is its potential use as a drug candidate for the treatment of cancer or neurological disorders. Additionally, this compound has shown promising results in inhibiting cancer cell growth and modulating neurotransmitter release in the brain. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for further safety studies.
Future Directions
There are several future directions for the research and development of N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a drug candidate. Furthermore, future research can focus on the development of novel derivatives of N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide with improved efficacy and safety profiles.
Scientific Research Applications
N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has been used as a potential drug candidate for the treatment of cancer. Additionally, N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide has been used in neurobiology research to study the role of certain receptors in the brain. This compound has also been used as a scaffold for the development of novel drugs.
properties
IUPAC Name |
N,N-dimethyl-2-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-16-7-6-8-17(11-16)14-27-15-18(13-24-27)22-12-20(23(28)26(2)3)19-9-4-5-10-21(19)25-22/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWJKKXZTYBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B3803789.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B3803797.png)

![N-benzyl-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-N-methyl-3-piperidinamine](/img/structure/B3803827.png)
![N-[(2S*,4R*,6S*)-2-(6-chloro-4-oxo-4H-chromen-3-yl)-6-isobutyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3803834.png)

![5-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B3803856.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B3803858.png)
![6-ethyl-2-morpholin-4-yl-N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3803861.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-N'-(4-methylphenyl)malonamide](/img/structure/B3803874.png)
![6-phenyl-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3803877.png)
![4-[4-(1-hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B3803878.png)
![2-{1-[1-(2-biphenylylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3803885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3803894.png)